Inhibitory Activity Against Ca2+/PS-Activated PKC: Myristoylated vs. Non-Myristoylated Pentapeptide
The myristoylated pentapeptide N-Myristoyl-Lys-Arg-Thr-Leu-Arg demonstrates a quantifiable gain in inhibitory activity against Ca2+- and phosphatidylserine (PS)-activated PKC, with an IC50 of 75 μM, whereas the nonmyristoylated peptide lacks this inhibitory activity entirely [1]. This represents a complete functional transformation conferred by the myristoyl moiety, shifting the compound from an inactive peptide to an active inhibitor. The differentiation is not incremental but categorical; the nonmyristoylated form is not a weaker inhibitor, it is a non-inhibitor under these assay conditions [2].
| Evidence Dimension | Inhibition of Ca2+/PS-activated PKC |
|---|---|
| Target Compound Data | IC50 = 75 μM |
| Comparator Or Baseline | Nonmyristoylated Lys-Arg-Thr-Leu-Arg: No inhibitory activity |
| Quantified Difference | Inactive → Active (75 μM IC50) |
| Conditions | In vitro kinase assay with Ca2+ and phosphatidylserine |
Why This Matters
This data directly answers the procurement question: selecting the non-myristoylated analog will yield no PKC inhibition, rendering experiments invalid.
- [1] O'Brian, C. A., Ward, N. E., Liskamp, R. M., de Bont, D. B., & van Boom, J. H. (1990). N-myristyl-Lys-Arg-Thr-Leu-Arg: a novel protein kinase C inhibitor. Biochemical Pharmacology, 39(1), 49-57. View Source
- [2] InvivoChem. (n.d.). Myristoyl-Lys-Arg-Thr-Leu-Arg-OH. View Source
